6-bromo-6H-quinolin-4-one
Description
6-Bromo-6H-quinolin-4-one is a brominated quinolinone derivative characterized by a bicyclic aromatic system with a ketone group at the 4-position and a bromine substituent at the 6-position. This scaffold serves as a critical intermediate in medicinal chemistry, particularly for developing kinase inhibitors, fluorescent probes, and bioactive molecules due to its capacity for further functionalization .
Properties
Molecular Formula |
C9H6BrNO |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
6-bromo-6H-quinolin-4-one |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-6H |
InChI Key |
ANVJLLDJRAGHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=O)C2=CC1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-6H-quinolin-4-one can be achieved through various methods. One common approach involves the bromination of 6H-quinolin-4-one using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-bromo-6H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-bromo-6H-quinolin-4-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinolinone derivatives with various functional groups.
Reduction: 6-bromo-6H-quinolin-4-ol.
Substitution: Substituted quinolinone derivatives with different nucleophiles.
Scientific Research Applications
6-bromo-6H-quinolin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinolinone derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-6H-quinolin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 6-bromo-6H-quinolin-4-one, differing in substituents, ring saturation, or functional groups. These variations significantly influence their physicochemical properties, synthetic accessibility, and applications.
Key Observations:
Ring Saturation: Dihydro derivatives (e.g., 6-bromo-2,3-dihydroquinolin-4(1H)-one) exhibit reduced conjugation, altering electronic properties and reactivity compared to fully aromatic analogs .
Substituent Effects: Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry .
Synthetic Accessibility: One-step protocols (e.g., ’s 83% yield for 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine) highlight the efficiency of nucleophilic aromatic substitution for functionalizing the quinolinone core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
